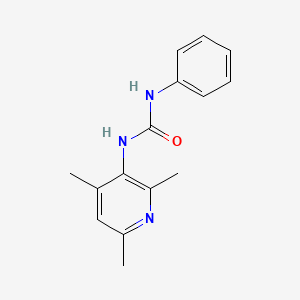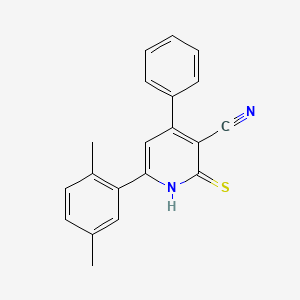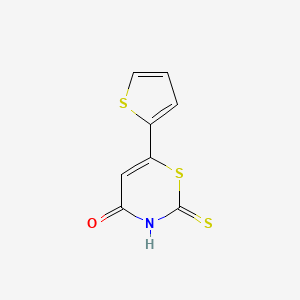![molecular formula C21H17N3O2 B5643641 N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5643641.png)
N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide, also known as MB, is a benzimidazole derivative that has been extensively studied for its potential applications in various fields of scientific research. MB is a small molecule that has been found to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
作用机制
The mechanism of action of N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been found to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammatory cytokines. In addition, this compound has been found to inhibit the activity of HIV-1 integrase, an enzyme that is required for the replication of HIV.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis and inhibit cell proliferation in various cancer cell lines. This compound has also been found to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been found to inhibit the replication of various viruses such as HIV, HCV, and influenza.
实验室实验的优点和局限性
N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. This compound is also relatively stable and can be stored for long periods of time without degradation. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to prepare solutions for experiments. This compound also has some toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide. One area of research is the development of this compound derivatives with improved potency and selectivity. Another area of research is the investigation of the potential applications of this compound in the treatment of viral infections such as COVID-19. In addition, further studies are needed to understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
合成方法
The synthesis of N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide involves the reaction of 2-methoxyaniline and 5-chloro-1H-benzimidazole in the presence of a base, followed by the reaction with benzoyl chloride. The resulting product is then purified by recrystallization. This method has been reported to yield a high-quality product with a purity of over 98%.
科学研究应用
N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide has been extensively studied for its potential applications in various fields of scientific research. In the field of cancer research, this compound has been found to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In addition, this compound has been found to have anti-viral properties by inhibiting the replication of viruses such as HIV, HCV, and influenza.
属性
IUPAC Name |
N-[1-(2-methoxyphenyl)benzimidazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-26-20-10-6-5-9-19(20)24-14-22-17-13-16(11-12-18(17)24)23-21(25)15-7-3-2-4-8-15/h2-14H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVWEOMVESYRLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=NC3=C2C=CC(=C3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({5-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5643570.png)

![1-(2-methoxyphenyl)-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5643587.png)
![(3S*,4S*)-1-{[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-4-methylpiperidine-3,4-diol](/img/structure/B5643593.png)
![3-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-2-methyl-1H-indole](/img/structure/B5643605.png)

![(3aS*,6aS*)-2-[(dimethylamino)carbonyl]-5-(tetrahydro-2H-pyran-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5643616.png)

![phenyl [4-(3-methoxyphenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5643627.png)
![[2-(3-{[rel-(1R,5R)-3-(2-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenyl)ethyl]amine dihydrochloride](/img/structure/B5643634.png)
![(3R*,4S*)-1-[4-(4-chlorophenyl)butanoyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5643646.png)
![8-[(2-methoxyphenyl)acetyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5643647.png)

